Otophylloside B

Description

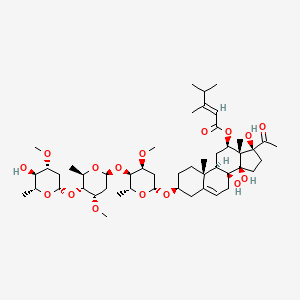

Qingyangshengenin B is a natural product found in Cynanchum caudatum and Cynanchum boudieri with data available.

Properties

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXSKZGPASTOD-ZMZOTGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Otophylloside B from Cynanchum otophyllum: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of Otophylloside B, a C21 steroidal glycoside, from the roots of Cynanchum otophyllum. This document is intended for researchers, scientists, and professionals in drug development. It details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and relevant biological pathways. The information compiled herein is based on established methodologies for the isolation of pregnane (B1235032) glycosides from Cynanchum species.

Introduction

Cynanchum otophyllum, a perennial herbaceous plant, is a rich source of C21 steroidal glycosides, a class of compounds that have demonstrated a range of biological activities. Among these, this compound has garnered significant interest for its potential neuroprotective and anti-aging properties.[1][2] This guide outlines a detailed methodology for the isolation and purification of this compound, providing a foundation for further research and development.

The isolation process involves several key stages, including extraction of the raw plant material, fractionation of the crude extract, and a series of chromatographic separations to yield the pure compound. The structural elucidation of this compound is typically confirmed through spectroscopic analysis.

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from the dried roots of Cynanchum otophyllum. The protocol is synthesized from established procedures for the isolation of similar C21 steroidal glycosides from the Cynanchum genus.

Plant Material and Extraction

-

Plant Material: The dried roots of Cynanchum otophyllum are used as the starting material.

-

Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered root material is extracted with 95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v). The extraction is performed under reflux for 2 hours and repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

-

Suspension: The crude extract is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is successively partitioned with solvents of increasing polarity, typically petroleum ether, chloroform (B151607), and n-butanol.[3] This step separates compounds based on their polarity, with the C21 steroidal glycosides, including this compound, expected to be enriched in the chloroform and n-butanol fractions.

-

Evaporation: Each fraction is evaporated to dryness under reduced pressure.

Chromatographic Purification

The chloroform and/or n-butanol fractions are subjected to multiple rounds of chromatography to isolate this compound.

-

Stationary Phase: Silica (B1680970) gel (200-300 mesh) is used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., chloroform).

-

Sample Loading: The dried fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with a chloroform-methanol mixture (e.g., 98:2, v/v) and gradually increasing the proportion of methanol (B129727).[3]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Separation: Fractions enriched with this compound from the silica gel column may be further purified using MCI gel column chromatography.[4]

-

Elution: Elution is typically carried out with a stepwise gradient of methanol in water.

-

Reversed-Phase Separation: Octadecylsilane (ODS) reversed-phase chromatography can be employed for higher resolution separation.[4]

-

Elution: A gradient of methanol or acetonitrile (B52724) in water is used for elution.

-

Final Purification: The final purification of this compound is achieved using semi-preparative HPLC.[3][4]

-

Column: A reversed-phase C18 column (e.g., Zorbax RX-C18, 9.4 mm x 250 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile/water or methanol/water is employed. A typical mobile phase could be acetonitrile/water (40:60, v/v).[3]

-

Flow Rate: A flow rate of around 2.5 mL/min is generally used.[3]

-

Detection: The eluent is monitored using a UV detector, typically at 220 nm.[3]

-

Isolation: The peak corresponding to this compound is collected.

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete structure.

Data Presentation

The following tables summarize the quantitative data associated with the isolation of this compound. The values presented are representative and may vary depending on the specific experimental conditions and the quality of the plant material.

Table 1: Extraction and Fractionation Yields

| Step | Input Material | Output | Yield (%) |

| Extraction | Dried C. otophyllum roots (1 kg) | Crude Ethanolic Extract | 15 - 25 |

| Fractionation | Crude Extract | Chloroform Fraction | 2 - 5 |

| n-Butanol Fraction | 3 - 7 |

Table 2: Chromatographic Purification of this compound

| Chromatographic Step | Input Fraction | Stationary Phase | Key Mobile Phase Components | This compound Purity (approx.) |

| Silica Gel Column | Chloroform/n-Butanol Fraction | Silica Gel (200-300 mesh) | Chloroform/Methanol gradient | 40 - 60% |

| MCI Gel Column | Enriched Silica Gel Fraction | MCI Gel | Methanol/Water gradient | 70 - 85% |

| ODS Column | Enriched MCI Gel Fraction | ODS C18 | Acetonitrile/Water gradient | > 90% |

| Semi-preparative HPLC | Enriched ODS Fraction | C18 (5 µm) | Acetonitrile/Water (isocratic) | > 98% |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Cynanchum otophyllum.

Caption: Workflow for the isolation and purification of this compound.

Proposed Neuroprotective Signaling Pathway

This compound is believed to exert its neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The diagram below illustrates this proposed mechanism.

Caption: Proposed Nrf2 signaling pathway activated by this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from Cynanchum otophyllum. The described protocols, based on established phytochemical methods, offer a robust starting point for researchers. The purification of this promising neuroprotective compound is a critical step in enabling further pharmacological studies and potential therapeutic applications. The visualization of the experimental workflow and the proposed Nrf2 signaling pathway aims to facilitate a deeper understanding of the processes involved. Further research is warranted to optimize the isolation yield and to definitively elucidate the complete mechanism of action of this compound.

References

Otophylloside B: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Otophylloside B, a C21 steroidal glycoside with significant therapeutic potential. The document covers its core molecular properties, detailed experimental protocols for its analysis and evaluation of its biological activities, and insights into its mechanism of action.

Core Molecular and Physicochemical Data

This compound, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid.[1] It has garnered scientific interest due to its diverse pharmacological activities, including neuroprotective, anticonvulsant, and cytotoxic effects.[1][2]

| Property | Value | References |

| Synonym | Qingyangshengenin B | [3] |

| CAS Number | 106758-54-7 | [3] |

| Molecular Formula | C₄₉H₇₈O₁₆ | [2][3] |

| Molecular Weight | 923.147 g/mol (also reported as 923.13 g/mol ) | [2][3] |

| Botanical Source | Roots of Cynanchum otophyllum Schneid | [1][4] |

| Compound Type | C21 Steroidal Glycoside | [2] |

Experimental Protocols

This section outlines the methodologies for the isolation, analysis, and biological evaluation of this compound, synthesized from various scientific literature.

Isolation and Purification of C21 Steroidal Glycosides from Cynanchum otophyllum

While a specific protocol for this compound is not available, the following is a representative procedure for the isolation of C21 steroidal glycosides from Cynanchum otophyllum roots.

Protocol:

-

Extraction: The air-dried and powdered roots of Cynanchum otophyllum are extracted with a suitable solvent, such as 70-95% ethanol (B145695) or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol. The C21 steroidal glycosides are generally enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Separation: The enriched fractions are subjected to repeated column chromatography.

-

Initial Separation: Silica gel column chromatography is often used for the initial separation, with a gradient elution system (e.g., chloroform-methanol or dichloromethane-methanol).

-

Further Purification: Fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

-

Compound Identification: The purity and structure of the isolated compounds, including this compound, are determined using a combination of spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), and comparison with literature data.[4]

Analytical Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

The following is a general HPLC-DAD method that can be adapted for the quantification of this compound in plant extracts and biological samples.

| Parameter | Description |

| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD). |

| Column | Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient elution using a mixture of (A) water (often with a modifier like 0.1% formic acid) and (B) acetonitrile (B52724) or methanol. The gradient program should be optimized to achieve good separation of this compound from other components. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature, for instance, 25-30 °C. |

| Detection Wavelength | The DAD should be set to scan a range of wavelengths to determine the optimal absorbance for this compound. Based on the steroidal structure, a wavelength in the range of 200-220 nm is likely to be suitable. |

| Injection Volume | 10-20 µL. |

| Quantification | A calibration curve is constructed by injecting known concentrations of a purified this compound standard. The concentration in unknown samples is then determined by comparing their peak areas to the calibration curve. |

Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a common in vivo model to evaluate the anticonvulsant properties of this compound.

Animal Model: Adult mice or zebrafish larvae are commonly used.

Protocol (for mice):

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., diazepam), and experimental groups receiving different doses of this compound.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered to the experimental groups, typically via intraperitoneal (i.p.) injection. The control groups receive the vehicle and the positive control drug, respectively.

-

Seizure Induction: After a specific pretreatment time (e.g., 30-60 minutes), seizures are induced by the administration of a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg, i.p.).

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures. Seizure severity can be scored using a standardized scale (e.g., the Racine scale). The latency to the first seizure and the mortality rate are also recorded.

-

Data Analysis: The effects of this compound on seizure latency, severity, and mortality are compared with the control groups using appropriate statistical methods.[5][6][7]

Cytotoxicity Evaluation: MTS Assay

The MTS assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Cell Line: A549 (human lung adenocarcinoma) cells are one of the cell lines against which this compound has shown cytotoxicity.[2]

Protocol:

-

Cell Seeding: A549 cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells with untreated cells and wells with vehicle only are also included.

-

Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Following incubation, the MTS reagent is added to each well according to the manufacturer's instructions.

-

Incubation with Reagent: The plate is incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[8][9]

Signaling Pathways and Mechanism of Action

Research, particularly in Caenorhabditis elegans models of aging and Alzheimer's disease, has begun to elucidate the molecular mechanisms underlying the biological effects of this compound.

DAF-16/FOXO and HSF-1 Signaling Pathway

In the context of its neuroprotective and lifespan-extending effects observed in C. elegans, this compound has been shown to modulate the DAF-16/FOXO and Heat Shock Factor 1 (HSF-1) signaling pathways.

-

Activation of DAF-16/FOXO: this compound promotes the activity of the DAF-16 transcription factor, a key regulator of longevity and stress resistance.[1][2] This is likely achieved through the inhibition of the insulin/IGF-1 signaling (IIS) pathway.

-

Upregulation of HSF-1 and Heat Shock Proteins (HSPs): In models of Alzheimer's disease, this compound has been found to upregulate the expression of hsf-1 and its downstream target genes, including hsp-12.6, hsp-16.2, and hsp-70.[5] This leads to a reduction in the accumulation of β-amyloid (Aβ) peptides.

The interplay between these pathways suggests that this compound confers its protective effects by enhancing cellular stress resistance and proteostasis.

Caption: this compound signaling pathway in C. elegans.

This guide is intended to serve as a foundational resource for researchers investigating this compound. For detailed experimental conditions and further information, it is recommended to consult the primary literature cited herein.

References

- 1. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanopartikel.info [nanopartikel.info]

- 9. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of Otophylloside B (UV, IR, NMR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Otophylloside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of this compound, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. While the original 1986 publication by Mu et al. outlining the initial characterization of this compound is not publicly available in its entirety, this document details the expected spectroscopic data based on the known structure of C21 steroidal glycosides and provides standardized experimental protocols for each analytical technique.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on characteristic spectral data for C21 steroidal glycosides.

Table 1: Ultraviolet (UV) Spectroscopy Data

| Feature | Expected Value |

| λmax | ~217 nm |

| Solvent | Methanol (B129727) or Ethanol |

| Interpretation | The expected absorption is primarily due to the α,β-unsaturated ketone moiety within the steroidal aglycone. The lack of extensive conjugation results in a relatively low wavelength maximum. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2930 | C-H (sp³) | Stretching |

| ~1710 | C=O (ketone) | Stretching |

| ~1660 | C=C (alkene) | Stretching |

| ~1060 | C-O (glycosidic) | Stretching |

Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.95 | s | 3H | H-19 (CH₃) |

| ~1.20 | s | 3H | H-18 (CH₃) |

| ~2.15 | s | 3H | H-21 (CH₃) |

| ~3.40-4.00 | m | - | Sugar Protons |

| ~4.50 | d | 1H | Anomeric Proton |

| ~5.35 | s | 1H | H-6 (Olefinic) |

Table 4: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~14.0 | C-19 |

| ~21.0 | C-18 |

| ~31.0 | C-21 |

| ~60.0-80.0 | Sugar Carbons |

| ~100.0 | Anomeric Carbon |

| ~121.0 | C-6 |

| ~170.0 | C-5 |

| ~209.0 | C-20 (Ketone) |

Table 5: Mass Spectrometry (MS) Data

| m/z Value | Ion Type | Interpretation |

| [M+Na]⁺ | Molecular Ion Adduct | Provides the molecular weight of the glycoside. |

| [M-sugar+H]⁺ | Fragment Ion | Corresponds to the mass of the aglycone after glycosidic bond cleavage. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

a) Ultraviolet (UV) Spectroscopy

A solution of this compound is prepared in a UV-grade solvent such as methanol at a concentration of approximately 0.1 mg/mL. The UV spectrum is recorded using a dual-beam spectrophotometer from 200 to 400 nm. The solvent is used as a reference blank.

b) Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For complete structural assignment, 2D NMR experiments including COSY, HSQC, and HMBC are also performed.

d) Mass Spectrometry (MS)

High-resolution mass spectra are obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused into the mass spectrometer. Data is collected in positive ion mode to observe the sodium adduct of the molecular ion.

Mandatory Visualization

The following diagrams illustrate the general workflow and logical relationships in the spectroscopic analysis of a natural product like this compound.

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical relationships in spectroscopic data interpretation.

Otophylloside B: A Novel C21 Steroidal Glycoside with Antiepileptic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. Natural products have historically been a rich source of new chemical entities for drug discovery. Otophylloside B, a C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum, has emerged as a promising antiepilepsy compound. This technical guide provides a comprehensive overview of the discovery, preclinical evaluation, and putative mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a complex C21 steroidal glycoside. Its chemical structure was elucidated using a combination of spectrometric methods, including UV, IR, 1H- and 13C-NMR, and mass spectrometry, as well as X-ray crystallography.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₄₉H₇₈O₁₆ |

| Molecular Weight | 923.14 g/mol |

| Class | C21 Steroidal Glycoside |

| Source | Roots of Cynanchum otophyllum |

| Appearance | White, amorphous solid |

Preclinical Antiepileptic Activity

The anticonvulsant properties of this compound have been demonstrated in two distinct preclinical seizure models, indicating a potential broad spectrum of activity.

Audiogenic Seizure Model (Rats)

An early study demonstrated the efficacy of this compound in a rat model of audiogenic seizures, which are seizures induced by high-intensity sound. This model is considered to be a test for generalized tonic-clonic seizures. In this model, this compound was shown to protect rats from audiogenic seizures with a median effective dose (ED50) of 10.20 mg/kg.[1]

Pentylenetetrazole (PTZ)-Induced Seizure Model (Zebrafish)

More recent investigations have utilized a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae to further characterize the antiepileptic profile of this compound. PTZ is a GABA-A receptor antagonist that induces seizure-like behavior in zebrafish, a model that is increasingly used for high-throughput screening of potential AEDs. This compound exhibited marked activity in suppressing PTZ-induced seizure behaviors in larval zebrafish at a concentration of 10 μg/ml.

Table 2: Summary of Preclinical Efficacy Data for this compound

| Seizure Model | Species | Endpoint | Result |

| Audiogenic Seizures | Rat | Protection from seizures | ED₅₀ = 10.20 mg/kg |

| PTZ-Induced Seizures | Zebrafish (larvae) | Suppression of seizure behavior | Marked activity at 10 µg/ml |

Putative Mechanism of Action: Neuroprotection via Antioxidant Pathways

While the precise molecular target of this compound has not yet been definitively identified, research on other C21 steroidal glycosides isolated from Cynanchum species suggests a neuroprotective mechanism of action that may underlie its antiepileptic effects. It is hypothesized that this compound may mitigate neuronal hyperexcitability and prevent seizure-induced neuronal damage by reducing oxidative stress.

Studies on related compounds have shown that they can:

-

Regulate Antioxidant Enzymes: Increase the activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and superoxide (B77818) dismutase (SOD).

-

Reduce Oxidative Stress Markers: Decrease the levels of intracellular reactive oxygen species (ROS) and calcium (Ca²⁺), both of which are implicated in seizure pathophysiology and neuronal damage.

-

Inhibit Apoptosis: Reduce programmed cell death (apoptosis) in neurons exposed to oxidative stress.

-

Activate the Nrf2-ARE Pathway: Modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Further investigation is required to confirm that this compound shares this mechanism of action. Additionally, another study has indicated that this compound can protect against amyloid-beta (Aβ) toxicity in a C. elegans model of Alzheimer's disease by decreasing the expression of Aβ at the mRNA level. This finding further supports a neuroprotective role for this compound.

Experimental Protocols

Due to the limited availability of the full-text original research articles, the following are detailed, representative protocols for the experimental models used to evaluate this compound.

Isolation and Structure Elucidation of this compound

The general workflow for isolating C21 steroidal glycosides like this compound from Cynanchum otophyllum involves a multi-step process.

Protocol:

-

Extraction: The dried and powdered roots of Cynanchum otophyllum are extracted with a suitable solvent, such as chloroform, to obtain a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning and then fractionated using various column chromatography techniques, including silica (B1680970) gel, MCI gel, and ODS (octadecylsilane) columns.

-

Purification: Fractions showing promising activity in preliminary screens are further purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure and stereochemistry.

-

Representative Audiogenic Seizure Protocol in Rats

This protocol is a representative example of how audiogenic seizures are induced in rats to test the efficacy of anticonvulsant compounds.

Materials:

-

Male Wistar rats

-

Sound-attenuating chamber

-

High-frequency sound source (e.g., electric bell, speaker emitting a specific frequency)

-

This compound solution and vehicle control

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

-

Drug Administration: Rats are randomly assigned to treatment groups and administered either this compound at various doses or the vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), each rat is placed individually into the sound-attenuating chamber. The high-intensity acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).

-

Observation and Scoring: The animals are observed for the occurrence of characteristic seizure behaviors, which typically include a wild running phase, followed by clonic and then tonic convulsions. The primary endpoint is the presence or absence of the tonic hindlimb extension phase.

-

Data Analysis: The percentage of animals protected from the tonic seizure component in each treatment group is calculated. The ED50, the dose at which 50% of the animals are protected, is then determined using probit analysis.

Representative Pentylenetetrazole (PTZ)-Induced Seizure Protocol in Zebrafish Larvae

This protocol is a representative example of a PTZ-induced seizure assay in zebrafish larvae.

Materials:

-

Zebrafish larvae (e.g., 7 days post-fertilization)

-

Multi-well plates (e.g., 96-well)

-

Pentylenetetrazole (PTZ) solution

-

This compound solution and vehicle control

-

Automated video tracking system

Procedure:

-

Drug Incubation: Individual zebrafish larvae are placed into the wells of a multi-well plate containing embryo medium. They are then incubated with either this compound at the desired concentration or the vehicle control for a specified period.

-

Seizure Induction: After the pre-incubation period, the drug-containing medium is replaced with a solution of PTZ (e.g., 10-20 mM) to induce seizure-like behavior.

-

Behavioral Tracking: The locomotor activity of the larvae is monitored using an automated video tracking system for a defined period (e.g., 30-90 minutes). The system records parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior).

-

Data Analysis: The seizure-like behavior is quantified by analyzing the locomotor data. A significant increase in high-velocity movements is indicative of seizures. The effect of this compound is determined by comparing the locomotor activity of the treated group to the PTZ-only control group. A statistically significant reduction in the seizure-like locomotor activity is considered an anticonvulsant effect.

Future Directions and Conclusion

This compound represents a promising lead compound for the development of a new class of antiepileptic drugs. Its efficacy in two distinct seizure models suggests a potentially broad spectrum of action. The putative mechanism of action, centered on neuroprotection and the mitigation of oxidative stress, is a departure from many existing AEDs that primarily target ion channels or neurotransmitter systems.

However, several key areas require further investigation to advance this compound towards clinical development:

-

Mechanism of Action Studies: Elucidation of the precise molecular target(s) of this compound is crucial. This could involve binding assays, electrophysiological studies on neuronal ion channels and receptors, and further exploration of its effects on the Nrf2-ARE pathway.

-

Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its acute and chronic toxicity, is necessary.

-

Efficacy in Chronic Epilepsy Models: While effective in acute seizure models, the efficacy of this compound should be evaluated in chronic models of epilepsy that more closely mimic the human condition, such as kindling or post-status epilepticus models.

-

Chemical Synthesis: The development of a total synthesis for this compound would be highly beneficial for producing larger quantities of the compound for further studies and for generating analogues to explore structure-activity relationships.

References

The Neuroprotective Potential of Otophylloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has emerged as a compound of interest for its neuroprotective properties. Primarily investigated in the context of Alzheimer's disease models, research suggests that this compound may mitigate neurotoxicity through mechanisms related to protein quality control and stress resistance. This technical guide provides a comprehensive overview of the current scientific data, experimental methodologies, and known signaling pathways associated with the neuroprotective effects of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in preclinical studies using Caenorhabditis elegans models of Alzheimer's disease. The following tables summarize the key findings.

| In Vivo Model | Assay | Treatment | Result | Statistical Significance |

| C. elegans (AD Model - CL2006) | Lifespan | 50 µM this compound | Extended mean lifespan | p < 0.05 |

| C. elegans (AD Model) | Heat Stress Resistance | 50 µM this compound | Increased survival under heat stress | p < 0.005 |

| C. elegans (AD Model - CL4176) | Paralysis (Aβ toxicity) | 50 µM this compound | Significantly delayed paralysis | Data presented graphically |

| C. elegans (AD Model - CL2355) | Chemotaxis (Neurological function) | 50 µM this compound | Significantly improved chemotaxis response | p < 0.05 |

| C. elegans (AD Model - CL2006) | Aβ Deposition | 50 µM this compound | Significantly reduced Aβ deposits | p < 0.05 |

| Molecular Target | Assay | Treatment | Result | Statistical Significance |

| Aβ mRNA | qRT-PCR | 50 µM this compound | Significantly reduced Aβ mRNA expression | p < 0.05 |

| hsf-1 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |

| hsp-12.6 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |

| hsp-16.2 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.01 |

| hsp-70 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |

| sod-3 mRNA | qRT-PCR | 50 µM this compound | Significantly upregulated | p < 0.05 |

| daf-16 mRNA | qRT-PCR | 50 µM this compound | No significant change | Not significant |

| skn-1 mRNA | qRT-PCR | 50 µM this compound | No significant change | Not significant |

Signaling Pathways and Experimental Workflows

The primary neuroprotective mechanism of this compound identified to date involves the modulation of stress response pathways in C. elegans.

Otophylloside B in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant global health challenge, necessitating the exploration of novel therapeutic agents. Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has emerged as a compound of interest in preclinical AD research. This technical guide provides an in-depth overview of the current scientific understanding of this compound's potential in AD, focusing on its mechanism of action, experimental evaluation, and the key signaling pathways involved. The information is primarily derived from studies conducted in the model organism Caenorhabditis elegans.

Core Findings: Neuroprotective Effects against Amyloid-β Toxicity

Research has demonstrated that this compound offers protection against the toxic effects of amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease.[1] Studies using transgenic C. elegans models that express human Aβ in muscle cells have shown that this compound confers several significant benefits.

Quantitative and Qualitative Data Summary

While specific IC50 or EC50 values for this compound in the context of Alzheimer's disease research are not yet publicly available, the primary research provides strong qualitative and semi-quantitative evidence of its neuroprotective effects. The following tables summarize the key findings from studies in C. elegans models of Aβ toxicity.

Table 1: Phenotypic Effects of this compound in a C. elegans Model of Alzheimer's Disease

| Phenotype | Observation with this compound Treatment | Significance |

| Lifespan | Extended lifespan in Aβ-expressing worms.[1] | Suggests a general pro-longevity and health-improving effect. |

| Heat Stress Resistance | Increased survival following heat shock.[1] | Indicates an enhancement of cellular stress response mechanisms. |

| Aβ-Induced Paralysis | Delayed onset of paralysis caused by Aβ expression.[1] | Directly points to a protective effect against Aβ proteotoxicity. |

| Chemotaxis | Improved chemotactic response.[1] | Suggests a preservation of neuronal function. |

| Aβ Deposition | Reduced number of Aβ deposits.[1] | Indicates an interference with Aβ aggregation or promotion of its clearance. |

| Aβ mRNA Expression | Decreased expression of Aβ at the mRNA level.[1] | Suggests a mechanism involving the regulation of Aβ production. |

Table 2: Genetic Pathways Implicated in this compound's Mechanism of Action

| Gene/Pathway | Effect of this compound | Inferred Role |

| hsf-1 (Heat Shock Factor 1) | Upregulation of hsf-1 and its target genes (hsp-12.6, hsp-16.2, hsp-70).[1] | Central to the protective mechanism against Aβ toxicity. |

| daf-16 (FOXO) | Partial activation and increased expression of its target gene sod-3.[1] | Contributes to the overall stress resistance and neuroprotection. |

| skn-1 (Nrf2) | Not essential for the protective effects of this compound.[1] | Helps to delineate the specific pathways involved. |

Signaling Pathways

The neuroprotective effects of this compound against Aβ toxicity in C. elegans are primarily mediated by the activation of the Heat Shock Factor 1 (HSF-1) and, to a lesser extent, the DAF-16/FOXO signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments conducted in the C. elegans studies of this compound.

Aβ-Induced Paralysis Assay

This assay measures the progressive paralysis in transgenic C. elegans expressing Aβ in their muscle cells, providing a direct readout of Aβ toxicity.

-

Strain Maintenance: Transgenic C. elegans strains expressing Aβ (e.g., CL4176) are maintained at a permissive temperature (e.g., 16°C) to prevent the induction of Aβ expression.

-

Synchronization: An age-synchronized population of worms is obtained by standard methods such as hypochlorite (B82951) treatment of gravid adults to isolate eggs.

-

Treatment: Synchronized L1 larvae are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 and containing the desired concentration of this compound or vehicle control.

-

Induction of Aβ Expression: At a specific developmental stage (e.g., L3-L4), the temperature is shifted to a non-permissive level (e.g., 25°C) to induce the expression of Aβ.

-

Scoring Paralysis: Starting from a designated time point post-temperature shift, the worms are scored for paralysis at regular intervals. Paralysis is defined as the inability to move the body, even when prodded with a platinum wire.

-

Data Analysis: The percentage of paralyzed worms is plotted over time. Statistical analysis, such as a log-rank test, is used to compare the survival curves between treated and control groups.

Chemotaxis Assay

This behavioral assay assesses the ability of worms to sense and move towards a chemical attractant, serving as an indicator of neuronal function.

-

Plate Preparation: A chemotaxis assay plate is prepared using a suitable agar (B569324) medium. The plate is divided into four quadrants. Two opposite quadrants are designated as "test" and the other two as "control".

-

Application of Chemicals: A chemical attractant (e.g., isoamyl alcohol) is spotted in the "test" quadrants, and a control solution (e.g., ethanol) is spotted in the "control" quadrants. A chemoattractant is typically mixed with sodium azide (B81097) to anesthetize the worms upon arrival.

-

Worm Preparation: Age-synchronized worms, treated with this compound or vehicle, are washed and placed at the center of the assay plate.

-

Incubation: The plate is incubated for a defined period (e.g., 1 hour) to allow the worms to migrate.

-

Counting: The number of worms in each of the four quadrants is counted.

-

Calculation of Chemotaxis Index (CI): The CI is calculated using the formula: CI = (Number of worms in test quadrants - Number of worms in control quadrants) / (Total number of worms that have moved from the origin)

Heat Stress Resistance Assay

This assay evaluates the ability of the worms to survive acute heat stress, reflecting the functionality of their cellular stress response pathways.

-

Worm Culture and Treatment: Age-synchronized worms are cultured on NGM plates with this compound or a vehicle control.

-

Heat Shock: At a specific age (e.g., young adult), the plates with the worms are transferred to a high-temperature incubator (e.g., 35°C) for a defined duration (e.g., 6-8 hours).

-

Recovery: After the heat shock, the plates are returned to the standard culture temperature (e.g., 20°C).

-

Survival Scoring: The number of surviving and dead worms is counted at specific time points during the recovery period (e.g., 24 and 48 hours).

-

Data Analysis: The percentage of survival is calculated for each group, and statistical tests are used to determine the significance of any differences.

Thioflavin S Staining for Aβ Deposits

Thioflavin S is a fluorescent dye that binds to β-sheet-rich structures, such as Aβ aggregates, allowing for their visualization.

-

Sample Collection and Fixation: Transgenic worms expressing Aβ are collected and fixed, typically with paraformaldehyde.

-

Permeabilization: The fixed worms are permeabilized to allow the entry of the dye.

-

Staining: The worms are incubated with a Thioflavin S solution.

-

Washing: Excess dye is washed away with ethanol (B145695) solutions of decreasing concentrations.

-

Microscopy: The stained worms are mounted on a slide and observed under a fluorescence microscope.

-

Quantification: The number of fluorescent Aβ deposits is counted for each worm.

Quantitative Real-Time PCR (qRT-PCR) for Aβ Expression

This technique is used to quantify the mRNA levels of the Aβ transgene, providing insight into whether a compound affects its production.

-

RNA Extraction: Total RNA is extracted from treated and control worms using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for the Aβ transgene and a reference gene (e.g., act-1).

-

Data Analysis: The relative expression of the Aβ transgene is calculated using the ΔΔCt method, normalized to the expression of the reference gene.

Effects on Tau Phosphorylation and Neuroinflammation: A Research Gap

A comprehensive understanding of a potential AD therapeutic requires evaluation of its effects on all major pathological hallmarks. Currently, there is a lack of published research investigating the direct effects of this compound on tau hyperphosphorylation and neuroinflammation, two other critical components of Alzheimer's disease pathology.

-

Tau Hyperphosphorylation: The formation of neurofibrillary tangles composed of hyperphosphorylated tau protein is a key feature of AD. Future research should investigate whether this compound can modulate the activity of kinases (e.g., GSK-3β) or phosphatases (e.g., PP2A) involved in tau phosphorylation.

-

Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, contributes significantly to neurodegeneration in AD. Studies on the effects of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the activation state of glial cells are warranted.

While direct evidence for this compound is lacking, some studies on other steroidal glycosides have shown anti-inflammatory and neuroprotective properties, suggesting that this class of compounds may have the potential to modulate these pathways.[2][3]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the preclinical evaluation of this compound in the context of Alzheimer's disease research, based on the available data.

Conclusion and Future Directions

The current body of evidence, primarily from C. elegans models, suggests that this compound holds promise as a neuroprotective agent against Aβ toxicity. Its mechanism of action appears to be centered on the upregulation of the HSF-1-mediated heat shock response and partial activation of the DAF-16/FOXO pathway. However, to advance this compound as a viable candidate for Alzheimer's disease therapy, further research is imperative. Key future directions include:

-

Validation in Mammalian Models: It is crucial to determine if the protective effects observed in C. elegans translate to more complex mammalian models of Alzheimer's disease.

-

Elucidation of Effects on Tau and Neuroinflammation: A thorough investigation into the impact of this compound on tau pathology and neuroinflammatory processes is necessary for a complete understanding of its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationships in vivo, is essential for any future clinical development.

-

Target Identification: While the downstream pathways are being unraveled, the direct molecular target(s) of this compound remain to be identified.

This technical guide summarizes the current state of knowledge on this compound for Alzheimer's disease research. While the initial findings are encouraging, significant research gaps need to be addressed to fully realize its potential as a therapeutic agent.

References

- 1. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Otophylloside B: A C-21 Steroidal Glycoside with Anti-aging Properties in Caenorhabditis elegans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aging is a complex biological process characterized by a progressive decline in physiological function, leading to an increased susceptibility to disease and mortality. The nematode Caenorhabditis elegans is a powerful model organism for aging research due to its short lifespan, genetic tractability, and the conservation of key aging-related signaling pathways with mammals. This technical guide details the anti-aging effects of Otophylloside B, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum). This compound has been demonstrated to modestly extend lifespan, delay age-related functional decline, and improve stress resistance in C. elegans. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's action, intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The effects of this compound on the lifespan, stress resistance, and healthspan of C. elegans have been quantitatively assessed. The following tables summarize the key findings from published research.

Table 1: Effect of this compound on C. elegans Lifespan

| Strain | Treatment (at 20°C) | Mean Lifespan ± SEM (days) | Percent Change vs. Control | P-value |

| N2 (Wild-type) | Control | 13.50 ± 0.09 | - | - |

| N2 (Wild-type) | 50 µM this compound | 14.51 ± 0.18 | +7.5% | <0.0001 |

| N2 (Wild-type) | Control | 14.88 ± 0.18 | - | - |

| N2 (Wild-type) | 50 µM this compound | 16.60 ± 0.18 | +11.6% | <0.0001 |

| N2 (Wild-type) | Control | 13.36 ± 0.19 | - | - |

| N2 (Wild-type) | 50 µM this compound | 14.64 ± 0.18 | +9.6% | <0.0001 |

| daf-16(mu86) | Control | 12.05 ± 0.33 | - | - |

| daf-16(mu86) | 50 µM this compound | 12.18 ± 0.35 | +1.1% | 0.655 |

| daf-2(e1370) | Control | 31.62 ± 0.69 | - | - |

| daf-2(e1370) | 50 µM this compound | 31.03 ± 0.73 | -1.9% | 0.518 |

| sir-2.1(ok434) | Control | 15.00 ± 0.41 | - | - |

| sir-2.1(ok434) | 50 µM this compound | 14.90 ± 0.40 | -0.7% | 0.835 |

| clk-1(e2519) | Control | 19.86 ± 0.53 | - | - |

| clk-1(e2519) | 50 µM this compound | 20.37 ± 0.62 | +2.6% | 0.498 |

Data compiled from multiple experiments as reported in the supplementary materials of "The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans".[1]

Table 2: Effect of this compound on Heat Stress Resistance in C. elegans

| Strain | Treatment (at 35°C) | Mean Lifespan ± SEM (hours) | Percent Change vs. Control | P-value |

| N2 (Wild-type) | Control | 11.83 ± 0.32 | - | - |

| N2 (Wild-type) | 50 µM this compound | 14.22 ± 0.36 | +20.2% | <0.0001 |

| N2 (Wild-type) | Control | 9.57 ± 0.33 | - | - |

| N2 (Wild-type) | 50 µM this compound | 14.95 ± 0.34 | +56.2% | <0.0001 |

| N2 (Wild-type) | Control | 9.14 ± 0.36 | - | - |

| N2 (Wild-type) | 50 µM this compound | 13.89 ± 0.35 | +52.0% | <0.0001 |

Data represents the survival time of day 5 adult worms under constant heat stress. Compiled from "The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans".[1]

Table 3: Effect of this compound on Age-Related Decline in Body Movement

| Strain | Treatment (at 20°C) | Fast Body Movement Span (days) | P-value vs. Control |

| N2 (Wild-type) | Control | 13.50 ± 0.09 | - |

| N2 (Wild-type) | 50 µM this compound | 14.51 ± 0.18 | <0.0001 |

| N2 (Wild-type) | Control | 14.88 ± 0.18 | - |

| N2 (Wild-type) | 50 µM this compound | 16.60 ± 0.18 | <0.0001 |

| N2 (Wild-type) | Control | 13.36 ± 0.19 | - |

| N2 (Wild-type) | 50 µM this compound | 14.64 ± 0.18 | <0.0001 |

"Fast body movement span" refers to the duration for which the worms maintain vigorous movement. Data compiled from "The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans".

Table 4: Effect of this compound on DAF-16 Target Gene Expression

| Target Gene | Treatment | Fold Change in mRNA Expression (vs. Control) | P-value |

| sod-3 | 50 µM this compound | 1.4 | 0.007643 |

Data from qRT-PCR analysis of young adult wild-type worms treated for 24 hours.[1]

Signaling Pathways and Molecular Mechanisms

This compound extends the lifespan of C. elegans by modulating conserved aging pathways. The primary mechanism involves the activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance. This activation appears to be mediated through the insulin/IGF-1 signaling (IIS) pathway. Furthermore, the effects of this compound are dependent on the deacetylase SIR-2.1 and CLK-1, an enzyme involved in ubiquinone synthesis, suggesting a multi-faceted mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-aging effects of this compound in C. elegans.

Workflow for Evaluating this compound Effects

C. elegans Strains and Maintenance

-

Strains Used:

-

N2 (wild-type)

-

daf-16(mu86)

-

daf-2(e1370)

-

sir-2.1(ok434)

-

clk-1(e2519)

-

TJ356 (zIs356 [daf-16p::daf-16a/b::GFP + rol-6(su1006)])

-

-

Maintenance: Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C. Strains are cultured for at least two generations without starvation before initiating experiments.

Lifespan Assay

-

Synchronization: A synchronized population of worms is obtained by standard hypochlorite (B82951) treatment of gravid adults to isolate eggs. Eggs are allowed to hatch and develop to the late L4 larval or young adult stage at 20°C.

-

Treatment Plates: NGM plates are prepared containing 40 µM 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production. The bacteria (E. coli OP50) on these plates are inactivated by heating at 65°C for 30 minutes. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the plates to a final concentration of 50 µM. Control plates contain the solvent alone.

-

Assay Initiation: Late L4/young adult worms are transferred to the treatment or control plates.

-

Scoring: Worms are scored as dead or alive every day. An animal is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Transfers: Animals are transferred to fresh plates every 2-4 days to ensure a consistent supply of food and drug concentration.

-

Statistical Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method, and statistical significance is determined by the log-rank (Mantel-Cox) test.

Heat Stress (Thermotolerance) Assay

-

Worm Preparation: Synchronized wild-type (N2) worms are cultured on NGM plates with or without 50 µM this compound until day 5 of adulthood at 20°C.

-

Heat Shock: The plates containing the day 5 adult worms are transferred to a 35°C incubator.

-

Scoring: The number of surviving worms is scored over time, typically every few hours. The criteria for scoring death are the same as in the lifespan assay.

-

Statistical Analysis: Survival curves are plotted, and statistical significance is determined using the log-rank (Mantel-Cox) test.[1]

Body Movement Assay

-

Worm Preparation: Synchronized L4 larvae or young adult worms are treated with or without 50 µM this compound as described in the lifespan assay.

-

Data Acquisition: On specific days of adulthood, individual worms are transferred to a fresh NGM plate without a bacterial lawn. Their movement is recorded for a set period (e.g., 30 seconds).

-

Quantification: The number of body bends (a full sinusoidal movement) within the recording period is counted. This is repeated for a population of worms at each time point.

-

Analysis: The decline in the average number of body bends with age is compared between the treated and control groups.

DAF-16 Nuclear Localization Assay

-

Strain and Preparation: The transgenic strain TJ356, which expresses a DAF-16::GFP fusion protein, is used. Synchronized L4 worms are placed on NGM plates containing either 50 µM this compound or a vehicle control.

-

Incubation: Worms are incubated at 20°C for 24 hours.

-

Imaging: Worms are mounted on a 2% agarose (B213101) pad on a glass slide with a drop of anesthetic (e.g., sodium azide). The subcellular localization of DAF-16::GFP is observed using a fluorescence microscope.

-

Quantification: The percentage of worms showing DAF-16::GFP accumulation in the nucleus is determined for both treated and control groups. The localization is typically categorized as cytosolic, intermediate, or nuclear.

Quantitative Real-Time PCR (qRT-PCR)

-

Sample Preparation: Synchronized young adult wild-type worms are cultured with or without 50 µM this compound at 20°C for 24 hours.

-

RNA Extraction: Total RNA is extracted from the worms using a suitable reagent like RNAiso Plus (Takara).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: The cDNA is used as a template for qPCR using a SYBR Green master mix and primers specific for the target gene (sod-3) and a reference gene (cdc-42).

-

Analysis: The relative expression of sod-3 is calculated using the 2-ΔΔCT method, normalized to the expression of the reference gene cdc-42.[1] The experiment is performed with technical and biological replicates.

Conclusion

This compound demonstrates clear anti-aging effects in C. elegans, manifested as an extension of lifespan, an improvement in healthspan (delayed decline in body movement), and enhanced resistance to heat stress.[1] These effects are mechanistically linked to the activation of the DAF-16/FOXO transcription factor, a central regulator of longevity. The dependence on the insulin/IGF-1 signaling pathway, as well as on SIR-2.1 and CLK-1, highlights a complex mechanism of action that intersects with multiple known aging pathways.[1][2] The data and protocols presented in this guide provide a robust framework for further investigation into this compound and similar compounds as potential geroprotectors. These findings underscore the value of C. elegans as a primary screening tool in the discovery and mechanistic elucidation of novel anti-aging interventions.

References

Otophylloside B and the DAF-16/FOXO Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging research surrounding Otophylloside B and its interaction with the DAF-16/FOXO signaling pathway. This compound, a C-21 steroidal glycoside isolated from the traditional Chinese medicine Qingyangshen (Cynanchum otophyllum), has demonstrated potential anti-aging and neuroprotective properties. A significant body of this research points to its mechanism of action involving the activation of the DAF-16/FOXO transcription factor, a key regulator of longevity and stress resistance in various organisms, including the model organism Caenorhabditis elegans.

Core Concepts: The DAF-16/FOXO Signaling Pathway

The DAF-16/FOXO signaling pathway is a highly conserved signaling cascade that plays a pivotal role in integrating various cellular signals to regulate a multitude of biological processes, including stress resistance, metabolism, and lifespan.[1][2] In C. elegans, DAF-16 is the homolog of the mammalian FOXO transcription factors.[2]

Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway negatively regulates DAF-16.[1][3] Binding of insulin-like ligands to the DAF-2 receptor (an insulin/IGF-1 receptor homolog) initiates a phosphorylation cascade involving AGE-1 (a PI3-kinase homolog), PDK-1, and AKT-1/2.[4][5] Activated AKT kinases then phosphorylate DAF-16, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby inhibiting its transcriptional activity.[1]

Conversely, under conditions of stress or reduced IIS, DAF-16 is not phosphorylated, allowing it to translocate to the nucleus.[1] Once in the nucleus, DAF-16 binds to the promoters of its target genes, upregulating the expression of a wide array of proteins involved in stress resistance (e.g., heat shock proteins, antioxidant enzymes), metabolism, and antimicrobial defense, while downregulating genes that may shorten lifespan.[6][7][8]

This compound: A Modulator of DAF-16/FOXO

Recent studies have identified this compound as a pharmacological activator of the DAF-16/FOXO pathway, contributing to its observed anti-aging and protective effects in C. elegans.

Quantitative Effects of this compound

The effects of this compound on lifespan and stress resistance in C. elegans have been quantified in several studies. The optimal concentration for these effects has been identified as 50 μM.

| Parameter | Organism/Strain | Treatment | Quantitative Effect | Reference |

| Lifespan Extension | C. elegans (Wild-type N2) | 50 μM this compound | Up to 11.3% increase in mean lifespan | [9] |

| Heat Stress Resistance | C. elegans (Wild-type N2) | 50 μM this compound | Suppressed lethality of heat stress | [9] |

| Body Movement | C. elegans (Wild-type N2) | 50 μM this compound | Delayed age-related decline in body movement | [9] |

| Protection against Aβ Toxicity | C. elegans (AD model) | This compound | Extended lifespan, increased heat stress-resistance, delayed body paralysis, and increased chemotaxis response | [10] |

Mechanism of Action

The lifespan-extending and stress-protective effects of this compound are dependent on the DAF-16/FOXO pathway. Studies have shown that this compound fails to extend the lifespan of daf-16 mutant worms, indicating that DAF-16 is a critical downstream effector of this compound's action.[9] Furthermore, this compound does not further extend the lifespan of long-lived daf-2 mutants, suggesting that its mechanism of action converges on the IIS pathway.[9][11]

While the precise molecular interaction between this compound and the components of the DAF-16/FOXO pathway is still under investigation, it is hypothesized that this compound may either directly interact with DAF-16 to promote its nuclear localization or act on upstream components of the IIS pathway to inhibit the negative regulation of DAF-16.[9]

In addition to its effects on DAF-16, this compound has also been shown to require SIR-2.1 (a sirtuin deacetylase) and CLK-1 (an enzyme in ubiquinone synthesis) for its lifespan-extending effects, suggesting a multi-faceted mechanism of action.[9][11] In models of Alzheimer's disease, this compound has been observed to partially activate DAF-16, leading to increased expression of the antioxidant enzyme SOD-3.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of this compound on the DAF-16/FOXO signaling pathway in C. elegans.

C. elegans Lifespan Assay

-

Strain Maintenance: Wild-type C. elegans N2 and relevant mutant strains (e.g., daf-16(mu86), daf-2(e1370)) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.

-

Synchronization: Gravid adult worms are bleached to obtain a synchronized population of eggs. The eggs are allowed to hatch in M9 buffer, and the L1 larvae are transferred to NGM plates.

-

Treatment: Synchronized L4 larvae are transferred to NGM plates containing either the vehicle control or various concentrations of this compound. 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) is added to the media to prevent progeny production.

-

Scoring: The number of live and dead worms is scored daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

-

Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Heat Stress Resistance Assay

-

Synchronization and Treatment: Worms are synchronized and treated with this compound as described in the lifespan assay protocol.

-

Heat Shock: On a specified day of adulthood (e.g., day 5), the plates with the worms are transferred to a 35°C incubator for a defined period (e.g., 6-8 hours).

-

Recovery and Scoring: After the heat shock, the plates are returned to the 20°C incubator. The number of surviving worms is scored at various time points post-heat shock.

-

Data Analysis: The percentage of surviving worms is calculated for each treatment group, and statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

DAF-16 Nuclear Localization Assay

-

Strain: A transgenic C. elegans strain expressing a DAF-16::GFP fusion protein is used.

-

Synchronization and Treatment: Worms are synchronized and treated with this compound as described above.

-

Microscopy: At various time points, worms are mounted on a 2% agarose (B213101) pad on a microscope slide. The subcellular localization of the DAF-16::GFP fusion protein is observed using a fluorescence microscope.

-

Quantification: The localization of DAF-16::GFP is categorized as cytosolic, intermediate, or nuclear. The percentage of worms in each category is determined for each treatment group.

-

Data Analysis: Statistical analysis is performed to determine if this compound treatment significantly increases the percentage of worms with nuclear DAF-16::GFP localization compared to the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: DAF-16/FOXO signaling pathway and the putative action of this compound.

Caption: Experimental workflow for investigating this compound's effects.

Future Directions and Implications for Drug Development

The discovery of this compound's ability to modulate the DAF-16/FOXO pathway opens up new avenues for the development of therapeutics targeting age-related diseases and neurodegeneration. Further research is warranted to:

-

Elucidate the precise molecular target of this compound within the IIS and DAF-16/FOXO pathways.

-

Identify the full spectrum of DAF-16 target genes modulated by this compound.

-

Evaluate the efficacy and safety of this compound in mammalian models of aging and age-related diseases.

-

Explore the potential for synergistic effects of this compound with other compounds that modulate longevity pathways.

References

- 1. Frontiers | DAF-16/FOXO Transcription Factor in Aging and Longevity [frontiersin.org]

- 2. DAF-16/Forkhead Box O Transcription Factor: Many Paths to a Single Fork(head) in the Road - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DAF-16 FOXO Transcription Factor Regulates natc-1 to Modulate Stress Resistance in Caenorhabditis elegans, Linking Insulin/IGF-1 Signaling to Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of insulin/insulin-like growth factor 1 signaling pathway in longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mobydick.ucsf.edu [mobydick.ucsf.edu]

- 7. murphylab.princeton.edu [murphylab.princeton.edu]

- 8. The search for DAF-16/FOXO transcriptional targets: approaches and discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Lifespan-Promoting Effect of this compound in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HSF-1 in Otophylloside B-Mediated Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside B (Ot B), a natural C-21 steroidal glycoside isolated from the traditional Chinese medicine Cynanchum otophyllum, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease. This technical guide delves into the molecular mechanisms underlying Ot B's therapeutic potential, with a specific focus on the pivotal role of Heat Shock Factor 1 (HSF-1). Accumulating evidence, primarily from studies utilizing the Caenorhabditis elegans model of Alzheimer's disease, indicates that Ot B confers protection against β-amyloid (Aβ) toxicity by activating the HSF-1 signaling pathway. This activation leads to the upregulation of downstream heat shock proteins (HSPs), which are crucial for maintaining protein homeostasis. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to understanding and potentially harnessing this neuroprotective mechanism for therapeutic development.

Introduction: HSF-1 as a Therapeutic Target in Neurodegeneration

Neurodegenerative diseases, including Alzheimer's, are often characterized by the accumulation of misfolded and aggregated proteins, leading to cellular stress and neuronal death.[1] The Heat Shock Response (HSR), a highly conserved cellular defense mechanism, is governed by the master transcriptional regulator, Heat Shock Factor 1 (HSF-1).[1] Under proteotoxic stress, HSF-1 is activated and orchestrates the expression of molecular chaperones, such as heat shock proteins (HSPs), which play a critical role in refolding or clearing aggregated proteins.[1] This central role in maintaining protein homeostasis, or "proteostasis," positions HSF-1 as a promising therapeutic target for neurodegenerative disorders.[1][2] Pharmacological activation of HSF-1 is being explored as a strategy to bolster the cell's natural defense mechanisms against the pathological protein aggregation that drives these diseases.

This compound and HSF-1 Signaling Pathway

Studies in C. elegans models of Alzheimer's disease have elucidated a key signaling pathway through which this compound exerts its neuroprotective effects. The central mechanism involves the activation of HSF-1 and the subsequent upregulation of its target genes.

Genetic analyses in C. elegans have demonstrated that the neuroprotective effects of Ot B are mediated by an increase in the activity of the heat shock transcription factor, HSF-1.[3][4] This is evidenced by the upregulation of hsf-1 mRNA and its downstream target genes, including hsp-12.6, hsp-16.2, and hsp-70.[3][4] These HSPs function as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins like Aβ.[1]

Interestingly, the mechanism of Ot B also shows some interaction with other stress-response pathways. While it partially activates DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway, the transcription factor SKN-1 (the nematode ortholog of mammalian Nrf2) is not essential for Ot B-mediated neuroprotection.[3][4]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in various assays using C. elegans models of Alzheimer's disease. The following tables summarize the key findings.

Table 1: Effects of this compound on Phenotypic outcomes in C. elegans AD models

| Parameter | C. elegans Strain | Treatment | Result | Significance | Reference |

| Lifespan | CL2006 (muscle Aβ) | 50 µM Ot B | Significant increase | p < 0.005 | [3] |

| Heat Stress Resistance | CL2006 (muscle Aβ) | 50 µM Ot B | Suppressed lethality | p < 0.005 | [3] |

| Body Paralysis | CL4176 (inducible muscle Aβ) | 50 µM Ot B | Significant delay | - | [3] |

| Chemotaxis Response | CL2355 (neuronal Aβ) | 50 µM Ot B | Significant improvement | p < 0.05 | [3] |

| Aβ Deposition | CL2006 (muscle Aβ) | 50 µM Ot B | Significant reduction | p < 0.05 | [3] |

Table 2: Effects of this compound on Gene Expression in C. elegans

| Gene | Treatment | Fold Change (relative to control) | Significance | Reference |

| hsf-1 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |

| hsp-12.6 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |

| hsp-16.2 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |

| hsp-70 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |

| amy-1 (Aβ) | 50 µM Ot B | Significantly reduced | p < 0.05 | [3] |

| sod-3 | 50 µM Ot B | Upregulated | p < 0.05 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

C. elegans Strains and Maintenance

-

Strains:

-

CL2006: Expresses human Aβ1-42 constitutively in body wall muscle cells.

-

CL4176: Temperature-inducible expression of human Aβ1-42 in body wall muscle cells.

-

CL2355: Temperature-inducible expression of human Aβ1-42 in neuronal cells.

-

CL2122: Control strain.

-

-

Maintenance: Worms are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C, unless otherwise specified. For inducible strains, worms are cultured at 16°C and shifted to a higher temperature (e.g., 23°C or 25°C) to induce Aβ expression.[1]

Lifespan and Stress Resistance Assays

-

Lifespan Assay: Age-synchronized L4 larvae are transferred to NGM plates containing 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) to prevent progeny production. Worms are treated with 50 µM Ot B or a vehicle control. The number of live and dead worms is scored daily, and survival curves are generated.

-

Heat Stress Resistance Assay: Adult worms (day 5) are subjected to heat stress at 35°C. Survival is scored at regular intervals (e.g., every 2 hours). For heat recovery experiments, worms are heat-shocked for a defined period (e.g., 7 hours at 35°C), then returned to 16°C, and survival is scored after 24 and 48 hours.[3][5]

Behavioral Assays

-

Paralysis Assay: For inducible strains like CL4176, synchronized L1 larvae are placed on NGM plates with or without Ot B. The temperature is then shifted to induce Aβ expression. The number of paralyzed worms is scored at regular time intervals.[3]

-

Chemotaxis Assay:

-

Synchronized eggs of transgenic (e.g., CL2355) and control strains are cultured at 16°C for 36 hours and then shifted to 25°C for another 36 hours to induce neuronal Aβ expression.